2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide
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Overview
Description
The compound “2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide” belongs to the class of organic compounds known as imidazo[1,2-a]pyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : A study described the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, demonstrating antimicrobial properties. This research highlights the potential of similar compounds in developing new antimicrobial agents (Sraa Abu-Melha, 2013).
Cytotoxic Activity : Research on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives evaluated their cytotoxic activities. The study's findings suggest these compounds' potential in cancer therapy, highlighting the importance of structural modifications to enhance biological activity (M. Vilchis-Reyes et al., 2010).
Insecticidal Properties : Another study explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, tested against the cotton leafworm. This underscores the application of such compounds in developing new insecticidal formulations (A. Fadda et al., 2017).
Synthesis and Chemical Properties
Heterocyclic Synthesis : The versatility of imidazo[1,2-a]pyridine compounds is further demonstrated in studies focused on the synthesis of novel heterocyclic compounds, showcasing the broad applicability of these frameworks in medicinal chemistry and drug development (S. Bondock et al., 2011).
Organic Synthesis and Reactivity : The synthesis of derivatives and understanding the reactivity of compounds similar to 2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide provide insights into designing compounds with desired biological or chemical properties. Research in this area contributes to the advancement of synthetic methodologies and the exploration of novel pharmacophores (K. Dawood et al., 2008).
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for these and other conditions .
Properties
IUPAC Name |
2-cyano-3-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-propylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-6-17-15(20)12(9-16)8-13-10-18-14-11(2)5-4-7-19(13)14/h4-5,7-8,10H,3,6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOYKGAONGJLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CN=C2N1C=CC=C2C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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